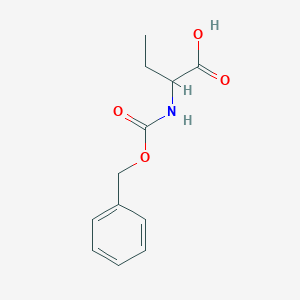

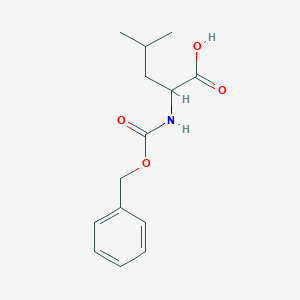

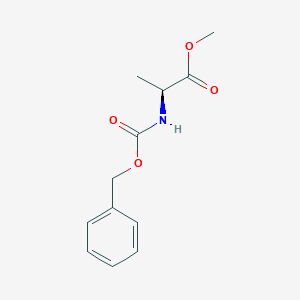

N-Cbz-D-亮氨酸

描述

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular formula of N-Cbz-D-leucine is C14H19NO4 . The InChI key is USPFMEKVPDBMCG-GFCCVEGCSA-N . The canonical SMILES structure is CC©CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 .Chemical Reactions Analysis

N-Cbz-D-leucine is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .Physical And Chemical Properties Analysis

N-Cbz-D-leucine has a molecular weight of 265.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The XLogP3-AA is 2.8 .科学研究应用

合成二肽:N-Cbz-D-亮氨酸用于非酶合成二肽。Matsumoto和Hano(2021)研究了使用N,N’-二环己基碳二亚胺(DCC)作为缩合剂从Cbz-Phe和Leu合成Cbz-Phe-Leu。他们发现在特定条件下合成是成功的,并且通过优化因素如DCC浓度和pH (Matsumoto & Hano, 2021) 可以最大化产率。

基因传递应用:Zhang,Zhou和Chen(2018)研究了在两性亲脂多肽中使用疏水性聚(l-亮氨酸)链进行基因传递。他们合成了具有不同长度的聚(l-亮氨酸)链的各种两性亲脂多肽,并发现这些材料可以将质粒DNA凝聚成纳米颗粒,并且在基因传递中效率高且细胞毒性低 (Zhang, Zhou, & Chen, 2018)。

蛋白酶抑制剂:Pietrusewicz,Sieńczyk和Oleksyszyn(2009)研究了Cbz-N-保护的α-氨基磷酸苯酯,亮氨酸和苯丙氨酸的类似物对蛋白酶酶如胰蛋白酶和亚硝基蛋白酶的抑制作用。他们确定了有效的抑制剂,强调了化学结构在确定抑制活性中的重要性 (Pietrusewicz,Sieńczyk,& Oleksyszyn,2009)。

卡托普西星K抑制剂的设计:Thompson等人(1999)报告了在设计用于骨吸收的酶卡托普西星K的非肽抑制剂中使用Cbz-亮氨酸类似物。他们通过用α-取代联苯乙酰基团替换Cbz-亮氨酸基团成功设计出有效的抑制剂 (Thompson et al., 1999)。

安全和危害

Users should avoid dust formation and breathing mist, gas, or vapors of N-Cbz-D-leucine . Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPFMEKVPDBMCG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426462 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-D-leucine | |

CAS RN |

28862-79-5 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

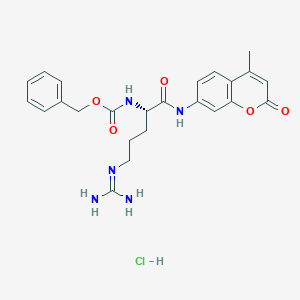

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

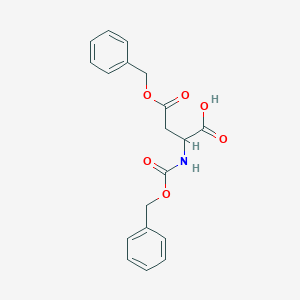

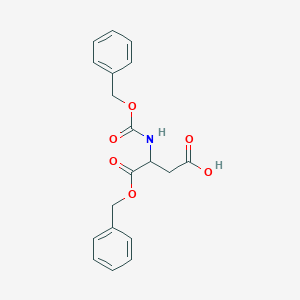

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)

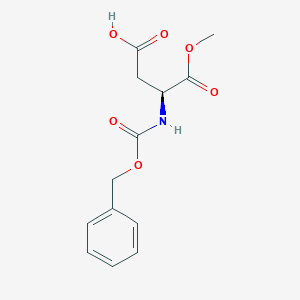

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)